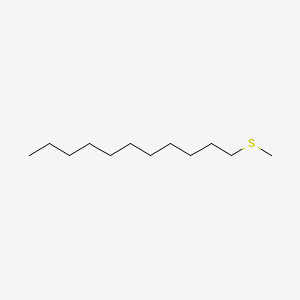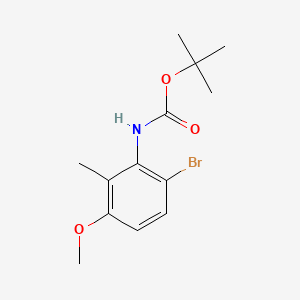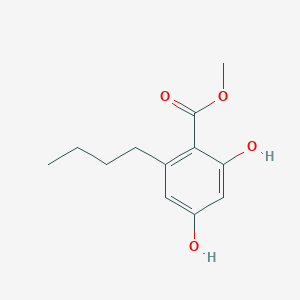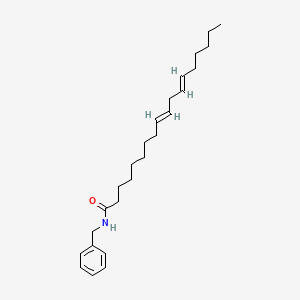
(9E,12E)-N-benzyloctadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide is a synthetic compound derived from linoleic acid It is characterized by the presence of two cis double bonds at the 9th and 12th positions of the octadeca chain, and a benzyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-benzyloctadeca-9,12-dienamide typically involves the amidation of linoleic acid or its derivatives. One common method is the reaction of linoleic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized by using more efficient catalysts and solvents. Continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: N-substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological membranes and proteins.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (9Z,12Z)-N-benzyloctadeca-9,12-dienamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the benzyl group and the cis double bonds can influence its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: The parent compound with similar double bond configuration but lacking the amide and benzyl groups.
Oleic Acid: A monounsaturated fatty acid with a single cis double bond.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide is unique due to the presence of both the amide and benzyl groups, which confer distinct chemical and biological properties compared to its parent compound, linoleic acid. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C25H39NO |
|---|---|
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
(9E,12E)-N-benzyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6+,10-9+ |
Clave InChI |
YJWLCIANOBCQGW-AVQMFFATSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC=CC=C1 |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


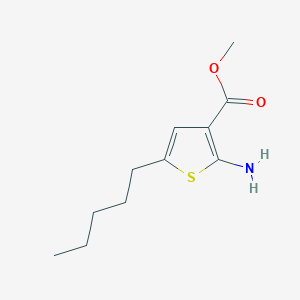
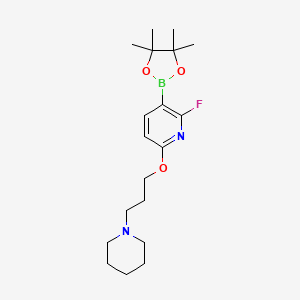

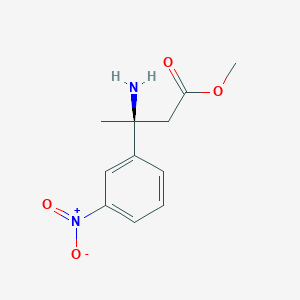
![Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate](/img/structure/B13902059.png)

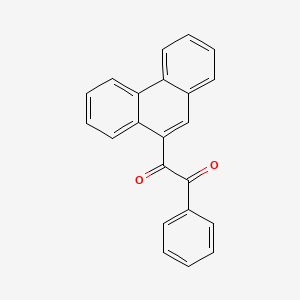
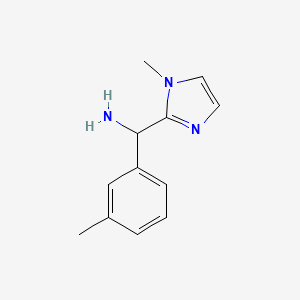
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

